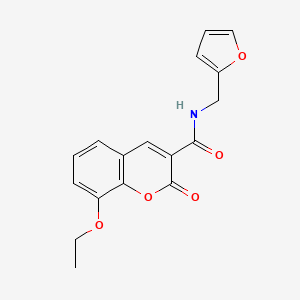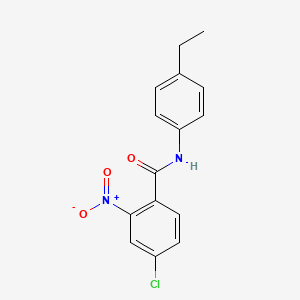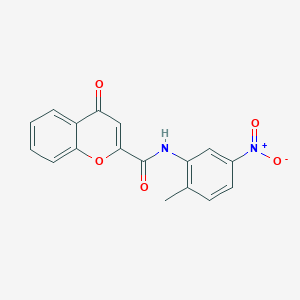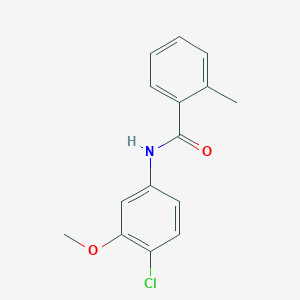
8-ethoxy-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ethoxy-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide, also known as EFC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EFC belongs to the class of chromene derivatives, which have shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 8-ethoxy-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer growth. This compound has been shown to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that this compound can reduce tumor growth, improve cognitive function, and protect against neurodegeneration. This compound has also been shown to exhibit low toxicity and high bioavailability, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
8-ethoxy-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been shown to exhibit low toxicity and high bioavailability, making it suitable for in vivo studies. However, there are some limitations to using this compound in lab experiments. This compound has a relatively short half-life, which may limit its effectiveness in some applications. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several future directions for research on 8-ethoxy-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 8-ethoxy-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that starts with the reaction between 2-furaldehyde and ethyl acetoacetate to form 2-ethoxy-4-(furan-2-yl)but-3-en-2-ol. This intermediate is then reacted with 2-aminoacetophenone to form the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it suitable for research purposes.
Applications De Recherche Scientifique
8-ethoxy-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
8-ethoxy-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-2-21-14-7-3-5-11-9-13(17(20)23-15(11)14)16(19)18-10-12-6-4-8-22-12/h3-9H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHXTGJERMSHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)

![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)
![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)
![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)

![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)
![N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5709809.png)

![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5709833.png)
